Lipophilicity Increase vs BCFI
The N-allyl substitution on the imidazole ring increases the calculated partition coefficient (LogP) by approximately 0.7 units compared to the parent BCFI, altering membrane permeability and distribution characteristics. The target compound (CAS 321164-73-2) has a computed LogP of 3.2 [1], while the parent BCFI (CAS 83857-96-9) has a reported LogP of approximately 2.5 at 25°C and pH 7.1 . This 0.7 LogP unit increase corresponds to a roughly 5-fold increase in theoretical lipid partitioning.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.2 (computed) |
| Comparator Or Baseline | BCFI (CAS 83857-96-9): LogP 2.5 at 25°C, pH 7.1 (measured) |
| Quantified Difference | ΔLogP ≈ +0.7 (approx. 5× increase in theoretical partition coefficient) |
| Conditions | Computed vs. measured values from independent databases; direct experimental LogP determination not available in same study |
Why This Matters
For medicinal chemistry programs requiring specific LogP windows, the N-allyl compound provides a distinct physicochemical profile, potentially offering improved membrane penetration while maintaining the imidazole core pharmacophore.
- [1] Molaid Database. 1-allyl-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (CAS 321164-73-2) Computed Properties. 2024. View Source
